molecular formula C5H12ClNO3 B2783891 Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride CAS No. 1252016-17-3

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride

Cat. No.: B2783891
CAS No.: 1252016-17-3
M. Wt: 169.61
InChI Key: RWRAPPLHXTZDEU-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of an aminooxy group, which imparts distinct reactivity and functionality, making it valuable in synthetic chemistry and other research areas.

Properties

IUPAC Name

methyl 2-aminooxy-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-5(2,9-6)4(7)8-3;/h6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRAPPLHXTZDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride typically involves the reaction of methyl 2-bromo-2-methylpropanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom, forming the aminooxy group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium carbonate or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the compound can lead to the formation of hydroxylamine derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce hydroxylamine derivatives. Substitution reactions can result in a variety of products depending on the nucleophile employed.

Scientific Research Applications

Organic Synthesis

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride serves as a versatile building block in organic synthesis due to its ability to form stable oxime linkages. It is commonly used to modify carbonyl-containing compounds, aiding in the development of novel chemical entities.

Bioconjugation and Protein Modification

The aminooxy group allows for selective labeling of proteins through oxime formation with aldehydes or ketones. This property is utilized in various bioconjugation strategies, enabling researchers to attach fluorescent tags or therapeutic agents to proteins for enhanced tracking and targeting.

Case Study: Myoglobin Modification
A study demonstrated the use of this compound in modifying myoglobin to improve pharmacokinetic properties. By attaching poly(ethylene glycol) chains via oxime formation, researchers achieved a significant increase in the circulation time of the protein in vivo, indicating potential applications in drug delivery systems .

Enzyme Inhibition Studies

The compound has been employed in studies investigating enzyme mechanisms. Its ability to form covalent bonds with active site residues enables researchers to elucidate enzyme functions and develop inhibitors for therapeutic applications.

Case Study: Enzyme Mechanism Exploration
Research involving various enzymes has shown that this compound can act as an inhibitor by forming stable complexes with enzyme active sites, providing insights into enzyme kinetics and potential drug targets .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential role as a precursor for pharmaceuticals. Its reactivity allows it to participate in the synthesis of bioactive molecules that may have therapeutic effects against various diseases.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisBuilding block for synthesizing complex organic moleculesFormation of oxime derivatives
BioconjugationSelective labeling of proteins using oxime formationModification of myoglobin for drug delivery
Enzyme InhibitionStudy of enzyme mechanisms through covalent modificationInhibition studies on specific enzymes
Medicinal ChemistryPrecursor for developing new pharmaceuticalsSynthesis of bioactive compounds

Mechanism of Action

The mechanism of action of Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride involves the reactivity of the aminooxy group. This group can form stable covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, through the formation of oxime linkages. This reactivity is exploited in various applications, including bioconjugation and the synthesis of functionalized materials. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being modified or synthesized.

Comparison with Similar Compounds

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride can be compared with other aminooxy-containing compounds, such as:

    Hydroxylamine hydrochloride: A simpler compound with similar reactivity but less structural complexity.

    Aminooxyacetic acid: Another aminooxy-containing compound used in bioconjugation and synthesis.

    O-(2-Aminoethyl)hydroxylamine: A compound with an aminooxy group and an additional amine functionality, offering different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which combines the aminooxy group with a methyl ester functionality, providing distinct reactivity and versatility in various chemical and biological applications.

Biological Activity

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride is a compound of interest in biochemical research due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is characterized by its ability to interact with various enzymes and receptors. Its structure includes an aminooxy group, which is known for its reactivity towards carbonyl compounds, potentially influencing enzyme activity and protein interactions.

PropertyDescription
Molecular FormulaC5H12ClNO2
Molecular Weight151.61 g/mol
SolubilitySoluble in water
pH RangeStable between pH 4-7

Cellular Effects

Research indicates that this compound can modulate several cellular processes, particularly in neuronal cells. It has been observed to influence neurotransmitter release by interacting with cholinergic and dopaminergic pathways, thereby affecting synaptic transmission and plasticity.

  • Neurotransmitter Modulation : this compound has shown potential in enhancing the release of acetylcholine, which plays a crucial role in memory and learning processes.
  • Cell Viability : Studies have indicated that this compound may enhance cell survival under stress conditions by modulating apoptotic pathways.

The mechanism of action for this compound involves its binding to specific receptors and enzymes. The aminooxy group allows for the formation of covalent bonds with aldehyde groups present in proteins, leading to modifications that can alter protein function.

  • Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting a potential role as a therapeutic agent.
  • Receptor Binding : Its interaction with cholinergic receptors suggests that it could be used to develop treatments for neurodegenerative diseases where cholinergic signaling is impaired.

Case Studies and Research Findings

Recent studies have focused on the therapeutic implications of this compound in various biological contexts:

  • Neuroprotection : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential as a neuroprotective agent.
    • Findings : Increased cell viability was observed in cultures treated with the compound compared to control groups exposed to oxidative stress.
  • Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it could inhibit cell proliferation by modulating apoptotic pathways.
    • Findings : Treatment with this compound resulted in significant decreases in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Inflammation Modulation : Preliminary results indicate that the compound may reduce inflammatory markers in vitro, pointing towards its utility in treating inflammatory diseases.
    • Findings : Reduced levels of cytokines were noted in treated cells compared to untreated controls.

Q & A

Basic: What are the recommended synthetic routes for preparing Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution reactions involving hydroxylamine derivatives. A common approach involves reacting 2-chloro-2-methylpropanoate with hydroxylamine hydrochloride under alkaline conditions, followed by acidification to form the hydrochloride salt . To optimize purity, recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) is recommended. Reaction parameters such as temperature (0–5°C to minimize side reactions) and stoichiometric excess of hydroxylamine (1.2–1.5 equivalents) are critical for yields >85% .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural confirmation relies on spectroscopic techniques:

  • 13C NMR : Peaks at δ 168.1 (ester carbonyl), 83.3 (quaternary carbon), and 32.0 (methyl groups) .
  • HRMS (ESI/QTOF) : [M+H]+ calculated m/z 155.58 (C₄H₁₀ClNO₃), with deviations <2 ppm indicating high purity .
  • X-ray crystallography (if available) resolves stereochemistry, particularly the configuration of the aminooxy group .

Advanced: How does the aminooxy group influence the compound’s reactivity in nucleophilic reactions, and what contradictions exist in literature?

Methodological Answer:
The aminooxy group (-ONH₂) enhances nucleophilicity, enabling reactions with carbonyl compounds (e.g., ketones to form oximes). However, conflicting reports exist on its stability under acidic vs. basic conditions:

  • Contradiction : Some studies report decomposition above pH 8 , while others note stability in mild bases (pH 7–9) .
  • Resolution : Controlled experiments using buffered solutions (pH 7–10) with monitoring via HPLC can clarify stability thresholds. Kinetic studies suggest steric hindrance from the methyl groups mitigates hydrolysis .

Advanced: What strategies are effective for resolving discrepancies in biological activity data across cell-based assays?

Methodological Answer:
Discrepancies often arise from variable cell permeability or metabolite interference. Methodological solutions include:

  • Lipid bilayer modeling to predict permeability (e.g., using logP values ~0.8 for this compound) .
  • Metabolite profiling via LC-MS to identify degradation products under assay conditions .
  • Dose-response normalization using internal standards (e.g., cycloheximide) to control for batch effects .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • Reverse-phase HPLC : C18 column, mobile phase = 0.1% TFA in acetonitrile/water (30:70), retention time ~6.2 min .
  • UV-Vis detection : Absorbance at 210 nm (amide/ester bond) .
  • Ion chromatography for chloride content verification (theoretical Cl⁻: 22.8%) .

Advanced: How can the compound’s stability be assessed under long-term storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis products (e.g., 2-methylpropanoic acid) .
  • Lyophilization : Increases stability by reducing water activity; reconstitution in deuterated DMSO preserves integrity for NMR .
  • Moisture-sensitive packaging : Use desiccant-loaded containers to prevent deliquescence .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with irritants) .
  • Engineering controls : Fume hoods for weighing/powder handling (minimizes inhalation risks) .
  • Spill management : Neutralize with sodium bicarbonate, then collect via HEPA-filter vacuum .

Advanced: How can computational modeling predict the compound’s interaction with enzymatic targets?

Methodological Answer:

  • Docking simulations (AutoDock Vina) : Use crystal structures of target enzymes (e.g., monoamine oxidases) to assess binding affinity. The aminooxy group shows strong hydrogen bonding with active-site residues (e.g., Tyr435) .
  • MD simulations (GROMACS) : Evaluate stability of enzyme-ligand complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Advanced: What synthetic modifications enhance the compound’s pharmacokinetic properties without compromising activity?

Methodological Answer:

  • Ester prodrugs : Replace methyl ester with pivaloyloxymethyl groups to improve oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to the aminooxy group to extend half-life .
  • Stereochemical tuning : (R)-enantiomers may exhibit higher target selectivity, as seen in analogous compounds .

Basic: How is the hydrochloride salt form advantageous over the free base in experimental applications?

Methodological Answer:
The hydrochloride salt improves:

  • Solubility : >50 mg/mL in water vs. <5 mg/mL for the free base .
  • Crystallinity : Facilitates characterization via XRD and reduces hygroscopicity .
  • Bioavailability : Enhanced dissolution in physiological pH (e.g., intestinal fluids) .

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